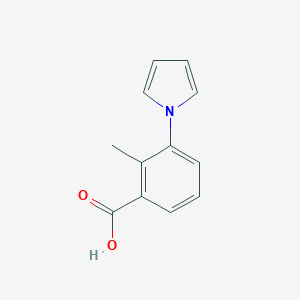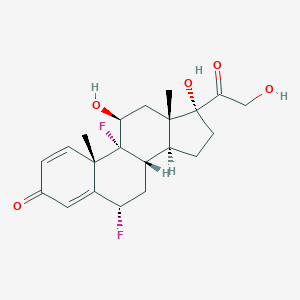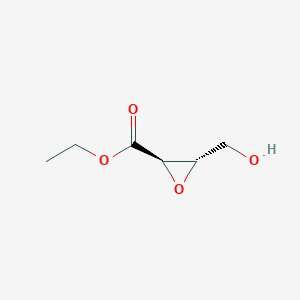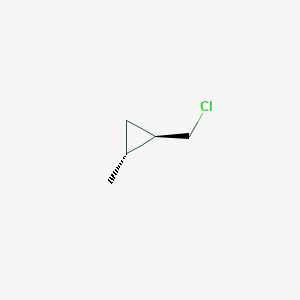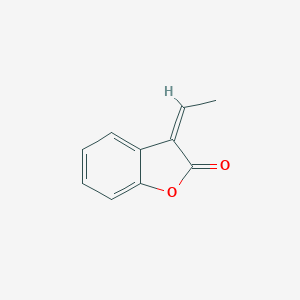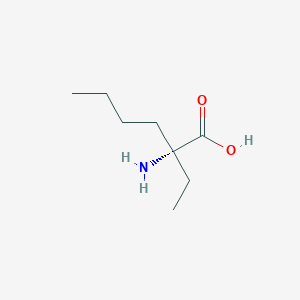![molecular formula C12H15NO2 B046235 Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) CAS No. 118491-95-5](/img/structure/B46235.png)
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is a chemical compound that has shown potential as a useful tool in scientific research.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is not well understood. However, it is believed to interact with proteins in a reversible manner, altering their function and activity.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the function of certain proteins. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of small molecules on protein function in a controlled manner. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI). One area of research could focus on developing new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, research could focus on exploring the potential therapeutic uses of this compound, such as its use in treating inflammatory diseases or cancer.
Métodos De Síntesis
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxy-1,3-butadiene with ethyl cyanoacetate to form a cyano-substituted diene. The second step involves the reaction of the cyano-substituted diene with a Lewis acid catalyst to form the desired bicyclic compound.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been used in scientific research as a tool to study the mechanism of action of various biological processes. Specifically, it has been used to study the interaction between proteins and ligands, as well as the effects of small molecules on protein function.
Propiedades
Número CAS |
118491-95-5 |
|---|---|
Nombre del producto |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-ethoxy-4-methoxybicyclo[4.2.0]octa-4,7-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-7-10(14-2)6-9-4-5-12(9,11)8-13/h4-6,9,11H,3,7H2,1-2H3 |
Clave InChI |
HCWWAYOOLDARND-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
SMILES canónico |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
Sinónimos |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



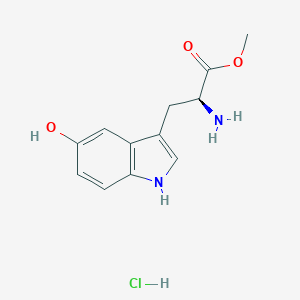
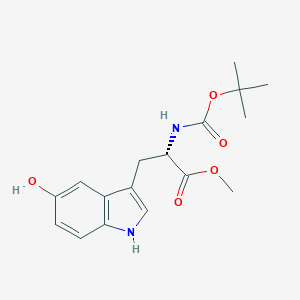

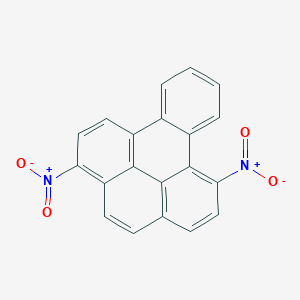
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
